Carbuterol hydrochloride
Overview
Description
Carbuterol hydrochloride is a short-acting beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound is known for its selectivity towards bronchial smooth muscle, making it effective in relaxing the airways without significantly affecting cardiac and vascular tissues .
Mechanism of Action
Target of Action
Carbuterol hydrochloride is a short-acting β2 adrenoreceptor agonist . The primary target of this compound is the β2 adrenoreceptor, which is predominantly found in the bronchial smooth muscle . This receptor plays a crucial role in the regulation of bronchial muscle tone and airway resistance .
Mode of Action
This compound acts directly on the β2 adrenoreceptor, stimulating it and leading to relaxation of the bronchial smooth muscle . This action results in bronchodilation, or widening of the airways, which helps to alleviate symptoms of respiratory conditions like asthma .
Biochemical Pathways
As a β2 adrenoreceptor agonist, it is likely to be involved in the adrenergic signaling pathway . Activation of the β2 adrenoreceptor typically leads to an increase in cyclic AMP (cAMP) levels within the cell, which can have various downstream effects, including relaxation of smooth muscle.
Pharmacokinetics
As a β2 adrenoreceptor agonist, it is expected to have good bioavailability when administered via inhalation, allowing for direct delivery to the lungs .
Result of Action
The primary molecular effect of this compound is the activation of the β2 adrenoreceptor, leading to bronchodilation . On a cellular level, this results in relaxation of the bronchial smooth muscle, reducing airway resistance and improving airflow . This can help to alleviate symptoms in conditions such as asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbuterol hydrochloride involves the reaction of 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenyl urea with hydrochloric acid. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxy-5-nitrophenyl urea with tert-butylamine to form the intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield the desired product.
Hydrochloride Formation: The final step involves the reaction of the product with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Carbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Carbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on bronchial smooth muscle and its selectivity towards beta-2 adrenergic receptors.
Medicine: Used in clinical trials for the treatment of asthma and chronic obstructive pulmonary disease.
Industry: Employed in the development of new bronchodilator drugs and formulations
Comparison with Similar Compounds
- Salbutamol
- Isoproterenol
- Terbutaline
- Fenoterol
Carbuterol hydrochloride stands out due to its high selectivity for bronchial smooth muscle, making it a valuable therapeutic agent for respiratory conditions.
Properties
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYYBXPBFQGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-47-2 (Parent) | |
Record name | Carbuterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60956352 | |
Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-46-1 | |
Record name | Carbuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34866-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbuterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Carbuterol Hydrochloride improve lung function in patients with chronic obstructive pulmonary disease (COPD)?
A1: this compound acts as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the lungs [, ]. This interaction stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow []. Furthermore, research indicates that this compound significantly enhances tracheal mucous velocity, promoting the clearance of mucus from the airways []. This combined effect of bronchodilation and improved mucociliary clearance contributes to better lung function in COPD patients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.